molecular formula C14H18N2O4 B2650886 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1185051-01-7

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B2650886
CAS No.: 1185051-01-7
M. Wt: 278.308
InChI Key: JDWRMXHHABPHQB-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key building block for the synthesis of more complex quinoxaline-derived compounds. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine nitrogen within the tetrahydroquinoxaline ring system, allowing for selective functionalization at the carboxylic acid moiety or other positions on the aromatic core. This bifunctional nature enables researchers to efficiently incorporate the tetrahydroquinoxaline scaffold into target molecules. This scaffold is of significant interest in the development of pharmacologically active compounds, particularly as kinase inhibitors. For instance, derivatives of this core structure have been investigated as potent and selective inhibitors of kinases like PI3Kα, which is a prominent therapeutic target in oncology [https://pubmed.ncbi.nlm.nih.gov/25965119/]. The tetrahydroquinoxaline motif is also explored in the design of hypoxia-inducible factor (HIF) pathway inhibitors and other small-molecule therapeutics targeting various disease pathways. Consequently, this compound provides researchers with a crucial starting material for constructing diverse chemical libraries and for the structure-activity relationship (SAR) optimization required in lead compound development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-15-10-5-4-9(12(17)18)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWRMXHHABPHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxaline ring, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Saturated tetrahydroquinoxaline derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has demonstrated that derivatives of tetrahydroquinoxaline compounds exhibit notable antibacterial properties. For instance, compounds related to 4-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL to 125–250 μg/mL for various derivatives . This suggests potential for development as antimicrobial agents.

Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that certain tetrahydroquinoxaline derivatives can inhibit the proliferation of cancer cells. For example, some derivatives demonstrated cytotoxic effects with EC50 values in the low micromolar range (3.1–4.8 μM) . This highlights the compound's potential utility in oncological therapeutics.

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as esterification and amide formation. These transformations are crucial for synthesizing bioactive compounds .

Catalytic Applications
The compound can be utilized in catalytic processes involving transition metals like palladium and copper. For instance, it has been employed in cross-coupling reactions that yield aryl-substituted products with significant yields . The ability to act as a ligand in these reactions enhances its relevance in synthetic organic chemistry.

Biological Studies

Mechanistic Studies
Research involving this compound has provided insights into biological mechanisms at the molecular level. Its interactions with bacterial enzymes and cellular pathways are being explored to understand how such compounds can inhibit bacterial growth or cancer cell proliferation .

Case Studies

Study Focus Findings Reference
Antibacterial ActivityDemonstrated MIC against E. coli at 50 mg/mL; effective against S. aureus
Anticancer PropertiesEC50 values ranging from 3.1–4.8 μM; effective against various cancer cells
Synthetic ApplicationsUsed as an intermediate in aryl-substituted product synthesis

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoxaline/Tetrahydroisoquinoline Family

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
4-[(tert-butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Tetrahydroquinoxaline Boc, methyl (C2, C3), carboxylic acid 306.36 Medicinal intermediates
4-[(4-methylpiperidinyl)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Tetrahydroisoquinoline/imidazole Boc-protected lysyl, methylpiperidine Not specified Peptide synthesis intermediates
2-[(tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Tetrahydroisoquinoline Boc, methoxy, carboxylic acid 215.25 Small-molecule drug scaffolds
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Tetrahydroquinoline Hydroxy, methyl, carboxylic acid 207.23 Antibacterial/antifungal agents

Key Observations :

  • Boc vs. Hydroxy Groups: The Boc group in the target compound improves solubility in organic solvents compared to the polar hydroxy group in the tetrahydroquinoline analogue , which may limit its use in hydrophobic environments.

Functional Group Variations in Heterocyclic Carboxylic Acids

Compound Name Heterocycle Functional Groups Synthetic Yield Key Advantages References
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid Dihydroquinoline Thioxo, pentyl chain 83% High yield; used in antimalarial research
1-(1-[(tert-butoxy)carbonyl]azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid Azetidine/triazole Boc, triazole Not specified Bioisostere for amide bonds in kinase inhibitors

Key Observations :

  • Synthetic Efficiency: The dihydroquinoline derivative achieves an 83% yield via lithium hydroxide-mediated hydrolysis, a method applicable to Boc-protected compounds .
  • Bioisosterism : The azetidine-triazole compound replaces traditional amide bonds, offering metabolic stability—a feature absent in the target compound .

Biological Activity

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoxaline Core : Starting from appropriate precursors such as o-phenylenediamine and α-keto acids.
  • Protection of the Amine Group : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during subsequent reactions.
  • Carboxylation : Introducing the carboxylic acid group at the 6-position through methods like carbon dioxide insertion or via carboxylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Neuroprotective Effects : The tetrahydroquinoxaline structure is known for its neuroprotective properties, potentially acting on neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study evaluated the neuroprotective effects of tetrahydroquinoxaline derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and oxidative stress markers in vitro .
  • Antimicrobial Activity :
    • Research has shown that derivatives of tetrahydroquinoxaline can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Potential in Drug Development :
    • The compound has been explored as a scaffold for developing new therapeutic agents targeting Alzheimer's disease due to its ability to modulate cholinergic signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameActivity TypePotency/Effectiveness
This compoundNeuroprotectiveSignificant reduction in apoptosis
2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidAntimicrobialEffective against S. aureus
L-689,560NeuroprotectiveReduces ischemic damage

Q & A

[Basic] What are the critical handling precautions for this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust or vapors .
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if needed .
    • Skin/Eye Contact: Rinse with water for 15+ minutes; seek medical attention .
  • Storage: Keep in a tightly sealed container under dry conditions (≤40% humidity) and avoid exposure to static discharge or heat .

[Basic] What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to the tetrahydroquinoxaline scaffold?

Answer:

  • Boc Protection: React the free amine group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) .
  • Cyclization: Form the tetrahydroquinoxaline ring via reductive amination or acid-catalyzed cyclization of precursor diamines .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

[Advanced] How can researchers resolve contradictions in Boc deprotection efficiency under varying acidic conditions?

Answer:

  • Systematic Testing: Compare trifluoroacetic acid (TFA), HCl/dioxane, and other acids at concentrations (10–50% v/v) and durations (1–24 hours). Monitor reaction progress via TLC or HPLC .
  • Stability Analysis: Use NMR to confirm side reactions (e.g., ring-opening or ester hydrolysis) during deprotection .
  • Temperature Control: Optimize reaction temperature (0°C to room temperature) to balance efficiency and product integrity .

[Advanced] What strategies mitigate instability during long-term storage?

Answer:

  • Storage Conditions:
    • Temperature: Store at –20°C in amber vials to prevent thermal/light degradation .
    • Moisture Control: Use desiccants (silica gel) and inert gas (N₂/Ar) to minimize hydrolysis .
  • Stability Monitoring: Perform quarterly HPLC purity checks (≥95% threshold) and LC-MS to detect degradation products .

[Basic] What spectroscopic methods validate the compound’s structural integrity?

Answer:

  • 1H/13C NMR: Confirm Boc group signals (δ 1.4 ppm for tert-butyl protons; δ 155–160 ppm for carbonyl carbon) and tetrahydroquinoxaline ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR: Identify characteristic Boc C=O stretches (~1680–1720 cm⁻¹) .

[Advanced] How can this compound serve as a building block for bioactive heterocycles?

Answer:

  • Peptide Mimetics: The Boc-protected amine enables coupling with carboxylic acids or sulfonamides to create protease-resistant analogs .
  • Kinase Inhibitors: Functionalize the carboxylic acid group (e.g., amidation) to target ATP-binding pockets .
  • SAR Studies: Modify the tetrahydroquinoxaline scaffold’s substituents to optimize binding affinity and selectivity .

[Advanced] How to design experiments probing nucleophilic reactivity at the carboxylic acid moiety?

Answer:

  • Kinetic Studies: React with nucleophiles (e.g., amines, alcohols) under varying pH (4–10) and temperatures. Monitor conversion via ¹H NMR .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict electrophilicity of the carbonyl carbon and transition states .
  • Competitive Experiments: Compare reactivity with structurally similar acids (e.g., tetrahydroquinoline derivatives) to identify steric/electronic effects .

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